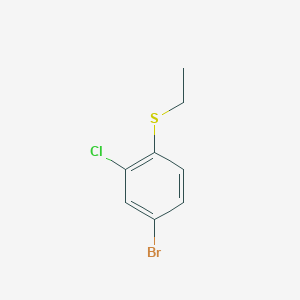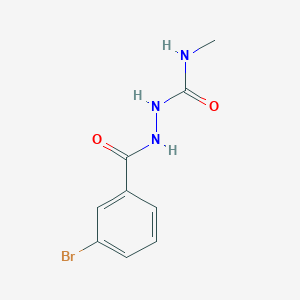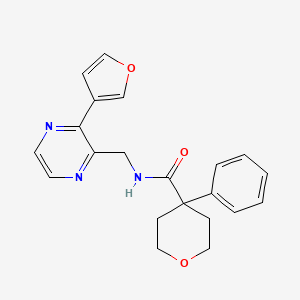
4-Bromo-2-chloro-1-(ethylsulfanyl)benzene
Vue d'ensemble
Description
“4-Bromo-2-chloro-1-(ethylsulfanyl)benzene” is a chemical compound with the molecular formula C8H8BrClS . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-1-(ethylsulfanyl)benzene” consists of a benzene ring substituted with bromine, chlorine, and an ethylsulfanyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-chloro-1-(ethylsulfanyl)benzene” include a molecular weight of 251.57 . The compound is in liquid form .Applications De Recherche Scientifique
Role in Radical Addition Reactions
One study explores the use of triethylborane-induced bromine atom-transfer radical addition in aqueous media. The research highlights the solvent effect on radical addition reactions, where ethyl bromoacetate and 1-octene were treated with triethylborane in water to yield ethyl 4-bromodecanoate. This study underscores the importance of solvent polarity on the efficiency of bromine atom-transfer and radical addition steps, revealing that polar solvents tend to lower the relative energies of transition states, thereby enhancing reaction efficiency (Yorimitsu et al., 2001).
Synthesis of Halogenated Compounds
Another research focus is the ring halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts, which provides insights into the synthesis of mixed halogenated compounds. This process utilizes catalytic quantities of p-toluenesulfonic acid for the halogenation of polyalkylbenzenes, demonstrating the ability to prepare compounds with precise halogen arrangements, thus showcasing the versatility of halogenated benzene derivatives in organic synthesis (Bovonsombat & Mcnelis, 1993).
Catalysis and Synthesis of Arylmethylene Derivatives
Further, the catalytic use of 1,3,5-Tris(hydrogensulfato) benzene for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) via condensation reactions showcases the application of bromo-chloro-aryl derivatives in facilitating efficient and eco-friendly synthesis processes. This methodology offers excellent yields and simple procedures for the synthesis of significant organic compounds (Karimi-Jaberi et al., 2012).
Applications in Molecular Electronics
The application extends to the field of molecular electronics, where simple and accessible aryl bromides, derived from similar halogenated benzene compounds, serve as critical building blocks for thiol end-capped molecular wires. The research illustrates efficient transformations of these derivatives into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their importance in the development of molecular electronics (Stuhr-Hansen et al., 2005).
Synthesis of Indoles and Benzofurans
Moreover, the synthesis of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate from the oxidation of ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate demonstrates the role of such compounds in synthesizing benzofuran derivatives, pivotal in the development of pharmaceuticals and agrochemicals. This research further illustrates the intermolecular interactions and structural stability provided by halogen atoms in crystal structures (Choi et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-ethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYKZFAVOVELEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310947-47-7 | |
| Record name | 4-bromo-2-chloro-1-(ethylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)

![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)
![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)

![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)
![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)

